molecular formula C12H8Br2O4 B13964516 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester CAS No. 38322-71-3

4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester

Cat. No.: B13964516
CAS No.: 38322-71-3
M. Wt: 376.00 g/mol
InChI Key: VFGSPHMOFHZRGB-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, an oxo group at position 4, and an ethyl ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of ethyl 4-oxo-4H-chromene-2-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the chromene ring.

Industrial Production Methods

Industrial production of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic substitution: Formation of substituted chromenes with various functional groups.

    Reduction: Formation of ethyl 6,8-dibromo-4-hydroxy-4H-chromene-2-carboxylate.

    Ester hydrolysis: Formation of 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the oxo group play crucial roles in binding to the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4H-chromene-2-carboxylate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.

    Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate:

    Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: The presence of a hydroxyl group at position 5 provides different chemical properties and reactivity.

The uniqueness of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate lies in its dual bromination, which enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

ethyl 6,8-dibromo-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSPHMOFHZRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191686
Record name 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38322-71-3
Record name 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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